molecular formula C17H28N6O2 B6444946 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640834-93-9

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6444946
CAS No.: 2640834-93-9
M. Wt: 348.4 g/mol
InChI Key: LRJLVZORABEUPL-UHFFFAOYSA-N
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Description

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound. It's a molecule of considerable interest in pharmaceutical and medicinal chemistry due to its unique structural characteristics and potential bioactive properties. This compound comprises various functional groups, including a pyrimidine ring, a piperazine ring, and a morpholine moiety, each contributing to its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from commercially available reagents. The general pathway includes the formation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. Reactions are often performed under controlled conditions, utilizing catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound can be optimized through continuous flow chemistry techniques, which enhance reaction efficiency, scalability, and safety. Large-scale synthesis might employ automated systems for reagent addition and product isolation, streamlining the overall process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Nucleophilic substitution at the pyrimidine ring, replacing functional groups.

Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reactions are generally conducted under mild to moderate temperatures, often in organic solvents like dichloromethane or ethanol.

Major Products Formed: : The reactions yield various derivatives, depending on the specific conditions and reagents used. Oxidation might produce N-oxides, while reduction reactions yield primary amines. Substitution reactions result in compounds with modified functional groups, enhancing their biological activity or chemical stability.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : In studying the interaction of bioactive molecules with cellular receptors.

  • Medicine: : Potentially as a pharmaceutical agent with therapeutic properties.

  • Industry: : As a precursor for the production of specialized chemicals or materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the piperazine and morpholine groups provide structural flexibility, facilitating binding to diverse biological molecules. Pathways involved might include modulation of enzyme activity or receptor signaling, influencing physiological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. For instance:

  • 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: : Lacks the morpholine ring, resulting in different biological activity.

  • 4-{4-[(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}butan-1-one: : Different alkyl chain length, affecting its reactivity and binding properties.

Each compound’s uniqueness lies in its specific structural features and the resulting implications for its chemical reactivity and biological interactions.

Properties

IUPAC Name

2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-14-12-15(19-17(18-14)20(2)3)22-6-4-21(5-7-22)13-16(24)23-8-10-25-11-9-23/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLVZORABEUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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